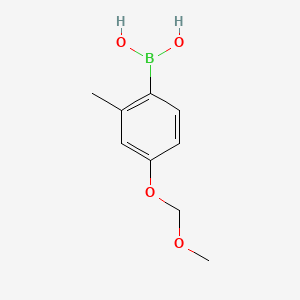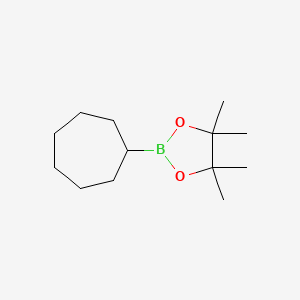
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Intermediate
“2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
Borylation
This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Novel Copolymers
“2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Drug Delivery Systems
Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Fluorescent Probes
Boric acid compounds, like “2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Wirkmechanismus
Dioxaborolanes are a class of organoboron compounds that are often used in organic synthesis. They are typically used as reagents in the formation of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.
The primary target of dioxaborolanes is typically a carbon atom in an organic molecule. The dioxaborolane can react with this carbon atom to form a new carbon-boron bond. This reaction is often catalyzed by a transition metal catalyst .
The mode of action of dioxaborolanes involves the formation of a covalent bond between the boron atom in the dioxaborolane and a carbon atom in the target molecule. This results in the formation of a boronic ester .
The biochemical pathways affected by dioxaborolanes would depend on the specific reactions they are used in. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester formed by the reaction of the dioxaborolane with the target molecule can then react with another organic molecule to form a new carbon-carbon bond .
The pharmacokinetics of dioxaborolanes would also depend on the specific compound and its use In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be considered.
The result of the action of dioxaborolanes is typically the formation of a new organic compound through the formation of new carbon-carbon bonds .
Eigenschaften
IUPAC Name |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIRRKFRJTGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682197 | |
| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931583-43-6 | |
| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)


![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
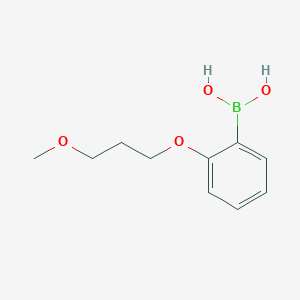
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
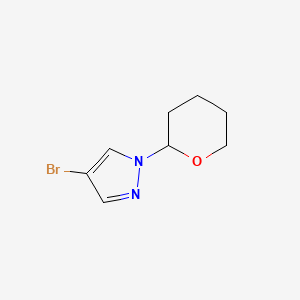
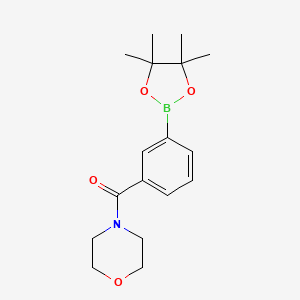
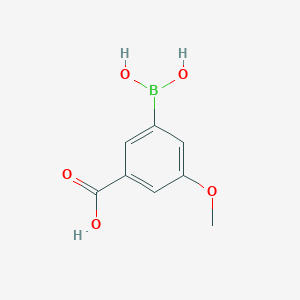
![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
